molecular formula C9H7BrO2 B8579158 1(3H)-Isobenzofuranone, 6-bromo-3-methyl-

1(3H)-Isobenzofuranone, 6-bromo-3-methyl-

Cat. No. B8579158
M. Wt: 227.05 g/mol
InChI Key: BZPQNANVZDTLMK-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

58.25 g of 6-amino-3-methylphtalide (3-4) was dissolved in 1.5 l of 4.7% hydrobromic acid and 405.60 g of copper (II) bromide was added thereto, and under cooling with ice, 400 ml of aqueous solution of 41.92 g of sodium nitrite was dropped thereto. The resulting mixture was stirred at the same temperature for 2 hours and then stirred at a room temperature for 15 hours, and thereafter, extracted with chloroform. The resulting organic layer was washed with saturated sodium bicarbonate solution and saturated salt water in order, and dried over anhydrous magnesium sulfate, and thereafter, the solvent was distilled off under reduced pressure, the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to obtain 71.56 g of 6-bromo-3-methylphtalide (3-5).
Quantity
58.25 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
41.92 g
Type
reactant
Reaction Step Two
Name
copper (II) bromide
Quantity
405.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([CH3:12])[O:7][C:8]2=[O:9])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:17]>[Cu](Br)Br>[Br:17][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([CH3:12])[O:7][C:8]2=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
58.25 g
Type
reactant
Smiles
NC1=CC=C2C(OC(=O)C2=C1)C
Name
Quantity
1.5 L
Type
reactant
Smiles
Br
Step Two
Name
aqueous solution
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
41.92 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
copper (II) bromide
Quantity
405.6 g
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
stirred at a room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated sodium bicarbonate solution and saturated salt water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C(OC(=O)C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 71.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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